molecular formula C27H41NO7 B11931440 6-Acetyldepheline

6-Acetyldepheline

Cat. No.: B11931440
M. Wt: 491.6 g/mol
InChI Key: OWWYREKLGMILGW-JJQLKCKLSA-N
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Description

6-Acetyldepheline is a natural alkaloid that can be isolated from the plant Delphinium tatsienense. This compound belongs to the class of piperidine alkaloids and has a molecular formula of C27H41NO7 with a molecular weight of 491.62 g/mol . It is known for its potential biological activities and is primarily used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyldepheline involves several steps, starting from the extraction of the natural alkaloid from Delphinium tatsienense. The specific synthetic routes and reaction conditions are not widely documented, but general methods for alkaloid synthesis include:

    Extraction: The plant material is typically dried and powdered before being subjected to solvent extraction using solvents like methanol or ethanol.

    Purification: The crude extract is then purified using techniques such as column chromatography.

    Acetylation: The purified alkaloid undergoes acetylation, where an acetyl group is introduced, typically using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes but on a larger scale. The use of automated extraction and purification systems would enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Acetyldepheline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Acetyldepheline has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of alkaloids and their derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Acetyldepheline involves its interaction with specific molecular targets and pathways. As an alkaloid, it may interact with neurotransmitter receptors in the nervous system, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

    Delphinine: Another alkaloid from the same plant, known for its toxic properties.

    Aconitine: A related alkaloid with similar structural features and biological activities.

    Lycoctonine: Another piperidine alkaloid with comparable pharmacological effects.

Uniqueness: 6-Acetyldepheline is unique due to its specific acetyl group, which may confer distinct biological activities compared to other similar alkaloids. Its specific interactions with molecular targets and pathways also differentiate it from other compounds in its class.

Properties

Molecular Formula

C27H41NO7

Molecular Weight

491.6 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,12S,13S,16R,19S,20R,21S)-14-ethyl-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate

InChI

InChI=1S/C27H41NO7/c1-7-28-12-24(3)9-8-18(31-5)26-16-10-15-17(30-4)11-25(19(16)20(15)32-6)27(23(26)28,34-13-33-25)22(21(24)26)35-14(2)29/h15-23H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20+,21-,22+,23+,24+,25-,26+,27-/m1/s1

InChI Key

OWWYREKLGMILGW-JJQLKCKLSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]5([C@H]31)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6[C@H]7OC)OC)OCO5)OC(=O)C)OC)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC(=O)C)OC)C

Origin of Product

United States

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